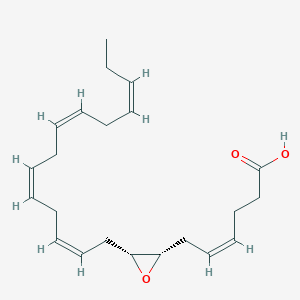

(+/-)7(8)-EpDPA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(+/-)7(8)-EpDPA, also known as (+/-)7(8)-Epoxyeicosapentaenoic acid, is a bioactive lipid derived from eicosapentaenoic acid, an omega-3 fatty acid. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)7(8)-Epoxyeicosapentaenoic acid typically involves the epoxidation of eicosapentaenoic acid. This can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent the formation of by-products.

Industrial Production Methods

Industrial production of (+/-)7(8)-Epoxyeicosapentaenoic acid may involve large-scale epoxidation processes using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography to isolate the desired epoxide.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)7(8)-Epoxyeicosapentaenoic acid undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be further oxidized to form diols.

Reduction: The epoxide can be reduced to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can react with the epoxide under basic conditions.

Major Products Formed

Diols: Formed through the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the epoxide.

Substituted Derivatives: Various functionalized products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(+/-)7(8)-Epoxyeicosapentaenoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex bioactive molecules.

Biology: Studied for its role in cellular signaling and metabolic pathways.

Medicine: Investigated for its anti-inflammatory and cardioprotective properties.

Wirkmechanismus

The biological effects of (+/-)7(8)-Epoxyeicosapentaenoic acid are mediated through its interaction with various molecular targets, including:

Enzymes: Inhibition or activation of enzymes involved in inflammatory pathways.

Receptors: Binding to specific receptors on cell membranes, influencing cellular responses.

Signaling Pathways: Modulation of signaling pathways related to inflammation and metabolism.

Vergleich Mit ähnlichen Verbindungen

(+/-)7(8)-Epoxyeicosapentaenoic acid can be compared with other epoxides derived from omega-3 fatty acids, such as:

- (+/-)8(9)-Epoxyeicosapentaenoic acid

- (+/-)11(12)-Epoxyeicosapentaenoic acid

- (+/-)14(15)-Epoxyeicosapentaenoic acid

Uniqueness

The unique position of the epoxide ring in (+/-)7(8)-Epoxyeicosapentaenoic acid confers distinct biological activities and specific interactions with molecular targets, differentiating it from other similar compounds.

Biologische Aktivität

(+/-)7(8)-EpDPA (7(8)-epoxydocosahexaenoic acid) is an epoxide derivative of docosahexaenoic acid (DHA), a prominent omega-3 polyunsaturated fatty acid (PUFA). This compound is generated through the action of cytochrome P450 epoxygenases and is found naturally in plasma and brain tissues. Research has increasingly focused on its biological activities, particularly its roles in neuroprotection, anti-inflammatory processes, and potential implications in metabolic disorders.

This compound is synthesized from DHA via cytochrome P450-mediated epoxidation. This process results in the formation of a highly reactive epoxide that can interact with various biological targets. The compound's structure allows it to exert significant effects on cell signaling pathways, particularly those involved in inflammation and apoptosis.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to mitigate the effects of pro-inflammatory cytokines on neurogenesis and apoptosis in neuronal cells. For instance, co-treatment with this compound alongside other metabolites like 17(18)-EpETE and inhibitors of soluble epoxide hydroxylase (sEH) has been reported to enhance neurogenic and anti-apoptotic effects significantly .

Case Study: Neurogenesis and Apoptosis

A notable study demonstrated that treatment with this compound led to a reduction in apoptosis rates in human hippocampal neurons exposed to inflammatory cytokines. The protective mechanism was linked to the modulation of signaling pathways involving lipoxygenase (LOX) and cytochrome P450 metabolites, suggesting that this compound may serve as a potential therapeutic agent for neurodegenerative conditions .

Anti-Inflammatory Activity

The compound also exhibits potent anti-inflammatory properties. Research indicates that this compound can compete with arachidonic acid for binding to cyclooxygenases (COX), thereby influencing prostaglandin synthesis. This interaction suggests a dual role where it not only acts as a substrate but also modulates COX activity, potentially leading to decreased production of pro-inflammatory mediators .

Table: Summary of Biological Activities of this compound

Implications for Type 2 Diabetes

Emerging evidence suggests that omega-3 fatty acids, including this compound, may play a role in reducing the incidence of type 2 diabetes (T2D). A large-scale cohort study found that higher levels of omega-3 fatty acids were associated with lower T2D risk, with specific hazard ratios indicating significant protective effects . The underlying mechanisms may involve improved insulin sensitivity and modulation of inflammatory pathways.

Eigenschaften

IUPAC Name |

(Z)-6-[(2S,3R)-3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-21(25-20)18-15-13-16-19-22(23)24/h3-4,6-7,9-10,12-15,20-21H,2,5,8,11,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,14-12-,15-13-/t20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYKIJBTVXMLKX-JYFGGXQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC1C(O1)CC=CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.